![molecular formula C9H14O2 B2745688 2-Oxaspiro[3.5]nonane-7-carbaldehyde CAS No. 1824054-35-4](/img/structure/B2745688.png)

2-Oxaspiro[3.5]nonane-7-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

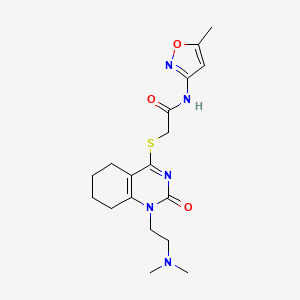

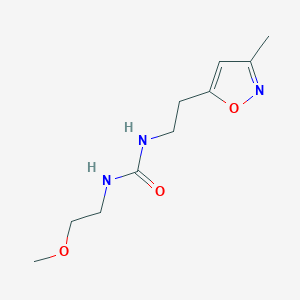

“2-Oxaspiro[3.5]nonane-7-carbaldehyde” is a chemical compound with the CAS Number: 1824054-35-4 . It has a molecular weight of 154.21 . The IUPAC name for this compound is also 2-oxaspiro[3.5]nonane-7-carbaldehyde . It is a liquid at room temperature .

Physical and Chemical Properties The compound has a molecular formula of C9H14O2 . The storage temperature for this compound is -10 degrees Celsius .

Aplicaciones Científicas De Investigación

Synthesis Techniques and Applications

One-pot Synthesis : A study demonstrated the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using a Mn(III)-based oxidation reaction. This method yielded products with a unique 2-oxa-7-azaspiro scaffold, which could be relevant in synthesizing bioactive compounds or materials with novel properties (Thanh‐Truc Huynh et al., 2017).

Anisatin Models Synthesis : Research into the synthesis of anisatin models led to the creation of 2-oxaspiro[3.5]nonane derivatives from methyl cyclohexanecarboxylate. This work is significant for understanding the synthesis pathways of complex spirocyclic compounds, which could have implications in pharmaceutical chemistry (Michiharu Kato et al., 1985).

Stereocontrolled Synthesis : The stereocontrolled synthesis of 2-oxaspiro[m,n]alkane derivatives was achieved using the Prins-pinacol annulation method. This technique provides a versatile approach to constructing oxaspirobicycles, which are valuable in the development of new materials and drugs (Satish N. Chavre et al., 2009).

Functionalized Derivatives : The nucleophilic ring opening of oxiranes led to the formation of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. These compounds are important for their presence in various bioactive molecules, showcasing the utility of 2-Oxaspiro derivatives in medicinal chemistry (Margareth R. L. Santos et al., 2000).

Safety and Hazards

Propiedades

IUPAC Name |

2-oxaspiro[3.5]nonane-7-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-5-8-1-3-9(4-2-8)6-11-7-9/h5,8H,1-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWIPEBABZZMGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C=O)COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxaspiro[3.5]nonane-7-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid](/img/structure/B2745610.png)

![3-(4-chlorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2745611.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-4-piperidinecarboxamide](/img/structure/B2745613.png)

![2-(8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2745614.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2745623.png)

![5-ethyl-3-oxo-2-phenyl-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2745624.png)